2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S2/c1-4-17-5-7-18(8-6-17)19-12-29-22(23-19)24-20(26)13-28-14-21(27)25-10-15(2)9-16(3)11-25/h5-8,12,15-16H,4,9-11,13-14H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHTYIXVLJIJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CC(CC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpiperidine with an oxoethylating agent followed by the introduction of a thioacetic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Biological Activity
Antimicrobial Properties
Research has indicated that compounds containing piperidine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can be effective against various bacterial and fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against colon cancer cells and oral squamous cell carcinomas . The structure's ability to interact with specific cellular targets suggests a mechanism through which these compounds may inhibit tumor growth.
Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of both oxoethyl and thioacetic acid groups may enhance its binding affinity to these targets, modulating their activity and leading to various biological outcomes .
Table 1: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Efficacy : A study evaluated several piperidine derivatives for antimicrobial efficacy against standard bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating potential for development as antimicrobial agents .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of piperidine-based compounds on human colon cancer cells (HCT116). The results indicated dose-dependent cytotoxicity, with some compounds showing IC50 values in the low micromolar range, suggesting a promising avenue for cancer treatment .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazole have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific application of 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide in cancer treatment is under investigation, focusing on its mechanism of action against specific cancer types.
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Antimicrobial Properties
- Thiazole derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes is being studied for potential therapeutic applications in treating infections.
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Anti-inflammatory Effects
- The compound may possess anti-inflammatory properties due to the presence of the thiazole ring, which is known for modulating inflammatory pathways. Research into its efficacy in reducing inflammation in models of arthritis or other inflammatory diseases is ongoing.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a thiazole derivative exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The study suggested that similar compounds could be developed for targeted cancer therapies.
Case Study 2: Antimicrobial Testing
In vitro tests conducted on various thiazole derivatives revealed that they inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could enhance antimicrobial potency, suggesting that this compound might also exhibit similar effects.
Summary Table of Applications
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including thioether bond formation and amidation. Critical challenges include controlling regioselectivity in heterocyclic ring formation and minimizing side reactions. Optimization requires precise temperature control (e.g., 60–80°C for amidation), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., EDCI/HOBt for coupling). Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution MS or X-ray crystallography resolves structural ambiguities .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro assays targeting enzymes or receptors implicated in disease models. For example:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Q. What methods assess preliminary toxicity and safety profiles?
- Acute toxicity : Rodent models (OECD 423) for LD₅₀ estimation.
- Cytotoxicity : Hemolysis assays on erythrocytes or normal cell lines (e.g., HEK293).
- Genotoxicity : Ames test for mutagenicity. Always cross-reference with SDS guidelines for handling hazardous intermediates .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?
Employ density functional theory (DFT) calculations to model transition states and intermediates. Validate with isotopic labeling (e.g., ³⁴S) and kinetic studies (variable-temperature NMR). For example, thiolate nucleophilic attack on α-halo carbonyls can be tracked via ESI-MS .
Q. What strategies resolve crystallography challenges for structural confirmation?
For poorly diffracting crystals, use synchrotron X-ray sources or cryocooling (173 K). Co-crystallization with stabilizing ligands (e.g., DMSO) improves crystal packing. Software like SHELX or Olex2 refines disordered regions .
Q. How are structure-activity relationship (SAR) models developed for this compound?
- Synthesize analogs with modifications to the thiazole, piperidine, or acetamide moieties.
- Quantify bioactivity changes using IC₅₀ values and correlate with steric/electronic parameters (Hammett constants, LogP).
- Machine learning (e.g., Random Forest) predicts critical pharmacophores .
Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be addressed?
Standardize assay protocols (e.g., cell passage number, serum concentration). Validate target engagement via SPR or ITC. Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
Q. What computational methods predict solubility and bioavailability?
- Solubility : Use Abraham solvation parameters or COSMO-RS.
- Permeability : PAMPA assay or Caco-2 monolayer models.
- ADMET : SwissADME or ADMETLab2.0 for pharmacokinetic profiling .
Q. How can metabolic stability be evaluated in preclinical studies?
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP450 inhibition : Fluorescent probes (e.g., Vivid® CYP450 kits).
- Metabolite ID : High-resolution MS/MS with fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
